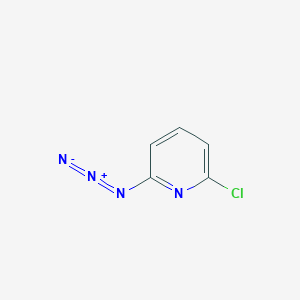

2-Azido-6-chloropyridine

Description

Early Developments in Pyridine Functionalization

The exploration of 2-azido-6-chloropyridine began indirectly through studies on 2,6-dichloropyridine, a precursor first synthesized in the mid-20th century via direct chlorination of pyridine. This dichlorinated derivative gained prominence as a building block for antibiotics like enoxacin and antifungal agents. The specific substitution pattern at the 2- and 6-positions was later recognized for enabling regioselective transformations, setting the stage for azide introductions.

Emergence of Azido Derivatives

In 1999, Pavel Hradil’s landmark study demonstrated the synthesis of this compound through diazotization of 2-hydrazino-6-chloropyridine under acidic conditions. This method avoided explosive intermediates while maintaining chloro-group integrity—a critical advancement over earlier routes that suffered from dehalogenation side reactions. The compound’s stability in solution and compatibility with reduction protocols (e.g., NaBH₄) facilitated its adoption in medicinal chemistry pipelines.

Properties

Molecular Formula |

C5H3ClN4 |

|---|---|

Molecular Weight |

154.56 g/mol |

IUPAC Name |

2-azido-6-chloropyridine |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |

InChI Key |

NOHMYRWOGZIPHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Azido-6-chloropyridine serves as a versatile building block in organic synthesis. Its azido group can participate in various reactions, leading to the formation of different derivatives:

- Substitution Reactions: The azido group can be substituted by various nucleophiles, resulting in a wide range of substituted pyridine derivatives.

- Reduction Reactions: Reduction of the azido group yields 2-amino-6-chloropyridine, which is valuable in further synthetic pathways.

- Cycloaddition Reactions: The azido group can undergo cycloaddition with alkynes to form triazole derivatives, which are important in drug design and materials science .

Table 1: Summary of Reaction Types

| Reaction Type | Products Formed |

|---|---|

| Substitution | Substituted pyridine derivatives |

| Reduction | 2-Amino-6-chloropyridine |

| Cycloaddition | Triazole derivatives |

Medicinal Chemistry

The compound's ability to form bioactive molecules makes it a candidate for pharmaceutical development. Its derivatives have been investigated for potential therapeutic applications:

- Anticancer Agents: Studies have shown that pyridine-containing compounds can exhibit anticancer properties. For instance, derivatives of this compound have been explored for their efficacy against various cancer cell lines .

- Bioconjugation Techniques: The azide functional group is crucial in bioconjugation, particularly in click chemistry, where it reacts with alkynes to form stable triazoles. This property is exploited in labeling biomolecules for imaging or therapeutic purposes .

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of a series of triazole derivatives synthesized from this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting potential for further development as anticancer agents .

Material Science

In material science, this compound is utilized for creating functional materials with specific properties:

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of 2-azido-6-chloropyridine are distinct from structurally related pyridine derivatives. Key comparisons include:

4-(6-Azidohexyloxy)-2-chloropyridine and 2-(6-Azidohexyloxy)-6-chloropyridine

These compounds () share a pyridine backbone but differ in substituent placement and functional groups:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₅H₃ClN₄ | ~154.57 | Not Provided | Azide (position 2), Cl (position 6) |

| 4-(6-Azidohexyloxy)-2-chloropyridine | C₁₁H₁₅ClN₄O | 254.72 | 2279123-42-9 | Azidohexyloxy (position 4), Cl (position 2) |

| 2-(6-Azidohexyloxy)-6-chloropyridine | C₁₁H₁₅ClN₄O | 254.72 | 2279124-13-7 | Azidohexyloxy (position 2), Cl (position 6) |

Key Differences :

- Substituent Type : The azide group in this compound is directly attached to the pyridine ring, enhancing its reactivity for click chemistry. In contrast, the azidohexyloxy group in the other compounds introduces an ether linkage, reducing steric accessibility and altering solubility .

- Positional Effects: The placement of substituents (e.g., azidohexyloxy at position 4 vs.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This pyrimidine derivative () differs fundamentally in heterocyclic structure (pyrimidine vs. pyridine) and functional groups (carboxylic acid vs. azide). Such differences drastically alter its chemical behavior, favoring applications in coordination chemistry or pharmaceuticals rather than azide-mediated reactions .

Physical and Chemical Properties

| Property | This compound | 4-(6-Azidohexyloxy)-2-chloropyridine |

|---|---|---|

| Molecular Weight | ~154.57 g/mol | 254.72 g/mol |

| Solubility | Likely polar solvents | Enhanced lipophilicity |

| Reactivity | High (direct azide) | Moderate (ether-linked azide) |

Q & A

Q. What are the standard synthetic routes for preparing 2-Azido-6-chloropyridine, and how can reaction conditions be optimized for yield?

Q. How should researchers handle and store this compound to ensure stability?

Q. What analytical techniques are essential for characterizing this compound, and how are discrepancies resolved?

- Methodological Answer : Use NMR to confirm substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for pyridine protons). IR confirms azide presence. Discrepancies in purity (e.g., conflicting HPLC vs. LC-MS results) require cross-validation with elemental analysis or X-ray crystallography .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in Huisgen cycloadditions?

- Methodological Answer : Employ quantum mechanical software (e.g., GAMESS ) for density functional theory (DFT) calculations. Analyze transition states, solvent effects (using COSMO model), and activation energies. Compare computational predictions (e.g., reaction barriers) with experimental kinetic data from stopped-flow spectroscopy.

Q. What experimental strategies can resolve contradictions in reported reaction pathways for this compound’s decomposition?

- Methodological Answer : Conflicting decomposition pathways (e.g., thermal vs. photolytic) require controlled studies:

Q. How can this compound be utilized in bioconjugation, and what experimental design ensures selectivity?

Q. What role does this compound play in drug discovery, and how are structure-activity relationships (SAR) evaluated?

- Methodological Answer : Screen derivatives for biological activity (e.g., kinase inhibition) using in vitro assays. Modify substituents (e.g., replace Cl with -CF₃) and correlate with IC₅₀ values. SAR analysis involves molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

Methodological Notes

- Data Interpretation : Address contradictions (e.g., divergent spectroscopic results) by repeating experiments under standardized conditions and using complementary techniques .

- Ethical and Safety Compliance : Follow institutional guidelines for handling azides, including small-scale reactions and blast shield usage .

- Literature Review : Prioritize peer-reviewed journals over vendor databases to avoid biased or unverified data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.